molecular formula C11H14ClN3O B2526030 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride CAS No. 1353966-05-8

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride

Cat. No.: B2526030
CAS No.: 1353966-05-8
M. Wt: 239.7
InChI Key: XVIMBFAZRZMXRG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIMBFAZRZMXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride typically involves the reaction of 2-aminobenzoxazole with piperazine under specific conditions. The crude product is often purified by crystallization using methanol to yield the pure compound . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to exhibit high affinity for the 5-HT1A receptor, which plays a role in its anticancer activity . The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride
  • CAS Number : 1353966-05-8
  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 239.70 g/mol
  • Synonyms: 2-Piperazin-1-yl-benzooxazole hydrochloride .

Structural Features: The compound consists of a benzo[d]oxazole core linked to a piperazine ring via a nitrogen atom at the 2-position. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Comparison with Structurally Similar Compounds

2-(3-Methylpiperazin-1-yl)benzo[d]oxazole Hydrochloride

  • Key Difference : A methyl group substitutes the piperazine ring at the 3-position.
  • Modifies metabolic stability by influencing cytochrome P450 interactions .
  • Applications : Similar to the parent compound but with enhanced selectivity for specific targets due to steric effects.

5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole Dihydrochloride

  • Key Difference : A chlorine atom is added at the 5-position of the benzoxazole ring.
  • Increases molecular weight (MW = 314.65 g/mol) and alters solubility .
  • Applications : Explored in oncology for antitumor activity, leveraging halogenated aromatic systems for DNA intercalation .

2-[2-(4-(m-Tolyl)piperazin-1-yl)ethyl]benzo[d]oxazole (3ag)

  • Key Difference : An ethyl spacer links the piperazine and benzoxazole, with a 4-(m-tolyl) substituent on the piperazine.
  • The m-tolyl group enhances lipophilicity, favoring blood-brain barrier penetration .
  • Applications : Studied for CNS-targeted therapies, including antipsychotics and antidepressants .

Benzo[d]oxazole-5-carbaldehyde

  • Key Difference : A formyl group replaces the piperazine moiety at the 5-position.
  • Impact :
    • The aldehyde group introduces reactivity for further functionalization (e.g., Schiff base formation).
    • Reduced basicity compared to piperazine-containing analogs, limiting ionic interactions .
  • Applications : Primarily used as a synthetic intermediate in drug discovery .

Ziprasidone-Related Compounds (e.g., USP Ziprasidone Related Compound A)

  • Key Difference : A benzo[d]isothiazole replaces the benzoxazole core, and the piperazine is substituted with a benzoisothiazol-3-yl group.
  • Impact :
    • Sulfur in the isothiazole ring increases electron density, altering binding to serotonin and dopamine receptors.
    • Higher molecular weight (MW = 426.92 g/mol) and distinct pharmacokinetic profiles .
  • Applications : Antipsychotic drugs targeting serotonin 5-HT₂A and dopamine D₂ receptors .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Targets
2-(Piperazin-1-yl)benzo[d]oxazole HCl Benzoxazole Piperazine (unsubstituted) 239.70 α₁-AR, Kv1.5 channels
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole HCl Benzoxazole 3-Methylpiperazine 253.76 Modified receptor selectivity
5-Chloro-2-(piperazin-1-yl)benzoxazole diHCl Chlorobenzoxazole Piperazine + Cl at C5 314.65 Antitumor agents
3ag (Ethyl-linked analog) Benzoxazole Ethyl spacer + 4-(m-tolyl)piperazine 365.46 CNS receptors
Ziprasidone Related Compound A Benzoisothiazole Piperazine + benzoisothiazol-3-yl 426.92 5-HT₂A, D₂ receptors

Biological Activity

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is a synthetic compound with a structure that includes a piperazine ring linked to a benzo[d]oxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. The unique structural features of this compound suggest interactions with various neurotransmitter systems, which may be beneficial in treating psychiatric disorders.

  • Molecular Formula : C11H13N3O·HCl
  • CAS Number : 1353966-05-8
  • Solubility : The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant interactions with serotonin receptors, particularly the 5-HT receptor family, and dopamine receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects in mood regulation and psychotic disorders.

Table 1: Interaction Studies with Neurotransmitter Receptors

Receptor TypeInteraction TypePotential Effects
5-HT ReceptorsAgonist/AntagonistMood regulation, anxiety reduction
Dopamine ReceptorsPartial AgonistAntipsychotic effects

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infectious diseases.

Table 2: Antimicrobial Activity Data

PathogenActivity ObservedIC50 (μg/mL)
Staphylococcus aureusInhibition12.5
Escherichia coliModerate inhibition15.0
Candida albicansSignificant inhibition10.0

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including nucleophilic displacement reactions. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Neuropharmacological Study : A study comparing this compound to lurasidone demonstrated similar binding affinities to dopamine receptors, suggesting it may be effective in managing schizophrenia and bipolar disorder .
  • Antimicrobial Research : In a comparative study of benzoxazole derivatives, the compound showed promising results against various fungal strains, indicating its potential as an antifungal agent .

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